[1,1'-Biphenyl]-4-methanol, 2'-chloro-alpha,alpha-dimethyl-
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Overview
Description
[1,1'-Biphenyl]-4-methanol, 2'-chloro-alpha,alpha-dimethyl- is an organic compound with the molecular formula C15H15ClO It is characterized by the presence of a chlorophenyl group and a phenyl group attached to a propan-2-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1'-Biphenyl]-4-methanol, 2'-chloro-alpha,alpha-dimethyl- can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions . Another method involves the use of aromatic solvents such as toluene and chlorinated hydrocarbons like dichloromethane .
Industrial Production Methods
In industrial settings, the production of [1,1'-Biphenyl]-4-methanol, 2'-chloro-alpha,alpha-dimethyl- often involves large-scale reactions with optimized conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
[1,1'-Biphenyl]-4-methanol, 2'-chloro-alpha,alpha-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the alcohol group to a carbonyl group using oxidizing agents.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Halogenation and other substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation can be achieved using reagents like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
[1,1'-Biphenyl]-4-methanol, 2'-chloro-alpha,alpha-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of [1,1'-Biphenyl]-4-methanol, 2'-chloro-alpha,alpha-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(2-Chlorophenyl)propan-2-ol: This compound has a similar structure but lacks the additional phenyl group.
2-(4-Chlorophenyl)propan-2-amine: This compound contains an amine group instead of an alcohol group.
Uniqueness
[1,1'-Biphenyl]-4-methanol, 2'-chloro-alpha,alpha-dimethyl- is unique due to its specific structural features, which confer distinct chemical and physical properties. Its combination of a chlorophenyl group and a phenyl group attached to a propan-2-ol backbone makes it versatile for various applications.
Properties
CAS No. |
107430-45-5 |
---|---|
Molecular Formula |
C15H15ClO |
Molecular Weight |
246.73 g/mol |
IUPAC Name |
2-[4-(2-chlorophenyl)phenyl]propan-2-ol |
InChI |
InChI=1S/C15H15ClO/c1-15(2,17)12-9-7-11(8-10-12)13-5-3-4-6-14(13)16/h3-10,17H,1-2H3 |
InChI Key |
VILCOLBQTAITPH-UHFFFAOYSA-N |
SMILES |
CC(C)(C1=CC=C(C=C1)C2=CC=CC=C2Cl)O |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C2=CC=CC=C2Cl)O |
107430-45-5 | |
Synonyms |
(2-chloro-2'-(1,1')-4-biphenyl)-2-propanol F 2833 F-2833 |
Origin of Product |
United States |
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